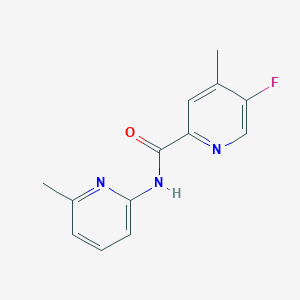
5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide, also known as FMMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FMMP is a pyridine-based compound that is synthesized through a series of complex chemical reactions.
作用机制
The mechanism of action of 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide is not yet fully understood. However, it is believed to act by inhibiting the activity of PKB, which plays a critical role in cell survival and proliferation. By inhibiting PKB, 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide may induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of PKB, leading to the induction of apoptosis in cancer cells. 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of PKB, making it a valuable tool for studying the role of PKB in cell growth and survival. However, 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide also has several limitations. It is a complex compound that requires several steps for synthesis, making it difficult and time-consuming to produce. Additionally, its mechanism of action is not yet fully understood, making it challenging to interpret experimental results.
未来方向
There are several future directions for research on 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide. One potential area of investigation is the development of 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide-based anticancer drugs. Another area of research is the study of the mechanism of action of 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide, which may provide insights into the role of PKB in cell growth and survival. Additionally, further studies are needed to determine the safety and efficacy of 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide in vivo, which may pave the way for its use in clinical settings.
In conclusion, 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide is a pyridine-based compound that has significant potential for use in scientific research. Its potent inhibitory activity against PKB and its ability to induce apoptosis in cancer cells make it a promising candidate for the development of anticancer drugs. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in vivo.
合成方法
The synthesis of 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide involves several steps, including the reaction of 2-chloropyridine with 6-methylpyridin-2-amine to produce 2-(6-methylpyridin-2-yl)pyridine. The resulting product is then reacted with 4-methyl-5-nitro-2-fluorobenzene to produce 5-fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学研究应用
5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide has several potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including protein kinase B (PKB), which is involved in the regulation of cell growth and survival. 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide has also been shown to inhibit the growth of several cancer cell lines, making it a promising candidate for the development of anticancer drugs.
属性
IUPAC Name |
5-fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-8-6-11(15-7-10(8)14)13(18)17-12-5-3-4-9(2)16-12/h3-7H,1-2H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDJDMADSNCVGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NC=C(C(=C2)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]acetamide](/img/structure/B2390605.png)
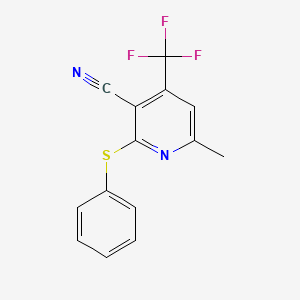
![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2390607.png)
![4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2390609.png)
![1-[3-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2390610.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2390611.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B2390616.png)
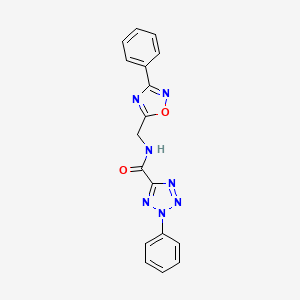
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2390620.png)
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclopropanesulfonamide](/img/structure/B2390621.png)
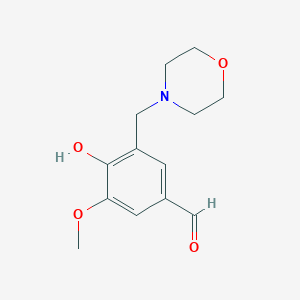
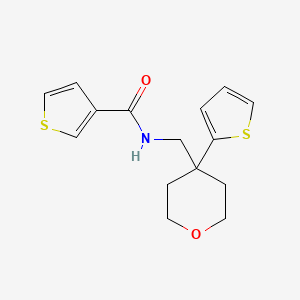

![(2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid](/img/structure/B2390627.png)